molecular formula C13H14N4O3 B3746451 4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide

Cat. No. B3746451
M. Wt: 274.28 g/mol
InChI Key: ILODJLHDFOKNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide, commonly known as NPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NPB belongs to the pyrazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of NPB is not fully understood. However, it is believed that NPB exerts its biological effects by interacting with specific proteins or enzymes in the body. For example, NPB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
NPB has been found to have several biochemical and physiological effects. In addition to its ability to bind to copper ions and inhibit acetylcholinesterase activity, NPB has been shown to have antioxidant and anti-inflammatory properties. NPB has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPB in lab experiments is its ease of synthesis and purification. Additionally, NPB has a high binding affinity for copper ions, making it a useful tool for the detection of copper in biological systems. However, one limitation of using NPB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on NPB. One area of research is the development of new fluorescent probes based on the structure of NPB. Additionally, further investigation is needed to fully understand the mechanism of action of NPB and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the toxicity of NPB and its potential side effects in humans.
Conclusion:
In conclusion, NPB is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NPB can be synthesized using a simple and efficient method and has been investigated for its potential use as a fluorescent probe, as well as its potential applications in the treatment of cancer and Alzheimer's disease. While NPB has several advantages for use in lab experiments, its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Overall, further research is needed to fully understand the potential of NPB in scientific research.

Scientific Research Applications

NPB has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. NPB has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper in biological systems. Additionally, NPB has been investigated for its potential use in the treatment of cancer and Alzheimer's disease.

properties

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(15-11-5-2-1-3-6-11)7-4-8-16-10-12(9-14-16)17(19)20/h1-3,5-6,9-10H,4,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILODJLHDFOKNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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